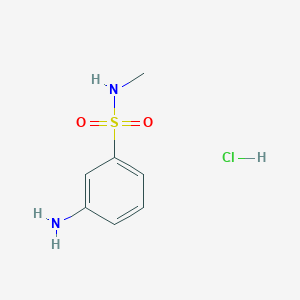

3-amino-N-methylbenzenesulfonamide hydrochloride

Description

Historical Development of Sulfonamide Derivatives

The historical trajectory of sulfonamide development provides essential context for understanding the significance of compounds like this compound within the broader evolution of organic chemistry. The foundation for sulfonamide chemistry was established in 1908 when a German chemist first synthesized sulfanilamide, though its therapeutic potential remained unrecognized for nearly three decades. This early synthesis represented a critical milestone in organic chemistry, as it introduced the fundamental sulfonamide functional group that would later prove revolutionary in multiple scientific disciplines.

The transformation of sulfonamides from laboratory curiosities to compounds of profound importance began in 1927 when the Bayer subsidiary of Interessengemeinschaft Farbenindustrie initiated systematic screening of dyes for antibacterial properties under the direction of Gerhard Domagk. This research program reflected the emerging understanding that chemical structure could be systematically modified to achieve desired biological activities, a principle that would later influence the development of numerous synthetic derivatives including this compound. The breakthrough came in December 1932 with the discovery that Prontosil, a sulfonamide-containing dye, demonstrated remarkable efficacy against streptococcal infections in experimental animals.

The subsequent revelation that Prontosil functioned as a prodrug, releasing the active metabolite sulfanilamide through reductive cleavage of the azo bond, fundamentally altered the understanding of sulfonamide structure-activity relationships. This discovery by the Institut Pasteur group in 1935 demonstrated that the simple 4-aminobenzenesulfonamide structure retained full biological activity while being significantly easier to synthesize and modify. The finding that sulfanilamide lacked patent protection led to unprecedented commercial development, with more than 100 manufacturers producing the compound by 1937.

The period following the identification of sulfanilamide as the active principle witnessed explosive growth in derivative synthesis and development. Research groups systematically explored structure-activity relationships by synthesizing more than 5400 sulfonamide derivatives during the decades that followed. This extensive synthetic effort established fundamental principles of sulfonamide chemistry that continue to influence modern developments, including the creation of compounds like this compound. The investigation of substituent effects on the sulfonamide nitrogen, exemplified by the development of sulfapyridine in 1938, demonstrated that N-substituted derivatives could exhibit superior properties compared to the parent sulfanilamide.

Table 2: Key Milestones in Sulfonamide Development

Significance in Modern Organic Chemistry

The contemporary significance of this compound and related sulfonamide derivatives extends far beyond their historical medicinal applications, encompassing diverse roles in modern synthetic organic chemistry. Current synthetic methodologies for sulfonamide preparation have evolved to include environmentally benign approaches that emphasize efficiency and sustainability. The classical approach involving the reaction of sulfonyl chlorides with ammonia or amines remains fundamental, but recent developments have introduced novel reagents and conditions that expand synthetic accessibility.

Modern sulfonamide synthesis has benefited from the development of specialized reagents such as tert-butyl N-sulfinyloxycarbamate, which enables direct conversion of organometallic nucleophiles to primary sulfonamides under mild conditions. This methodology represents a significant advancement over traditional approaches, offering improved functional group tolerance and reduced environmental impact. The reaction proceeds through a unique mechanism involving sulfinamide intermediates and sulfonimidate ester anions, ultimately eliminating isobutene to form the desired sulfonamide products. Such developments directly impact the accessibility of compounds like this compound, providing new synthetic routes that complement established methods.

The role of sulfonamides as protecting groups in organic synthesis has gained particular prominence in contemporary chemistry, with applications extending to complex multi-step synthetic sequences. The development of novel protecting group strategies, including the use of nitrobenzenesulfonyl and diphenylmethyl derivatives, demonstrates the continuing evolution of sulfonamide utility in synthetic applications. These protecting groups offer unique stability profiles and deprotection conditions that complement the properties of more traditional protecting groups, enabling selective transformations in complex molecular environments.

Electrochemical approaches to sulfonamide synthesis represent another significant advancement in modern organic chemistry, offering environmentally benign alternatives to traditional synthetic methods. The electrochemical oxidative coupling of thiols and amines provides direct access to sulfonamides without requiring sacrificial reagents or additional catalysts, operating through a mechanism involving disulfide formation followed by amine oxidation and subsequent coupling. This methodology demonstrates the potential for developing sustainable synthetic approaches that align with contemporary environmental considerations while maintaining synthetic efficiency.

Table 3: Modern Synthetic Approaches to Sulfonamides

The structural features of this compound position it advantageously for participation in these modern synthetic methodologies. The presence of both amino and sulfonamide functionalities provides multiple sites for chemical modification, while the hydrochloride salt formation enhances solubility and handling characteristics. The compound's rigid aromatic framework offers predictable reactivity patterns that facilitate its use as a building block in complex synthetic sequences. Understanding these contemporary applications illuminates the continued relevance of sulfonamide chemistry in addressing current challenges in organic synthesis and materials science.

Propriétés

IUPAC Name |

3-amino-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGAJIAJOYTJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170865-45-8 | |

| Record name | 3-amino-N-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The preparation of 3-amino-N-methylbenzenesulfonamide hydrochloride generally involves the following key steps:

- Reduction of Nitro-N-methylbenzenesulfonamide to the corresponding amino compound.

- Formation of the hydrochloride salt by reaction with hydrogen chloride.

- Purification and crystallization under controlled temperature and pH conditions.

Detailed Preparation Method from Nitro-N-methylbenzenesulfonamide

A representative and industrially relevant preparation method is described in patent CN102432519A, which outlines a catalytic hydrogenation process followed by diazotization and salt formation steps.

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation of nitro-N-methylbenzenesulfonamide | 85–110 °C, 0.1–1.0 MPa H2 pressure, 2–4 hours | Active nickel catalyst, 95% ethanol solvent | Reduction of nitro group to amino group |

| 2 | Filtration to remove catalyst | Room temperature | Press filtration | Catalyst recovery step |

| 3 | Acidification with hydrogen chloride | Cooling to -5 °C, pH < 1 | HCl aqueous solution | Preparation for diazotization |

| 4 | Diazotization with sodium nitrite | -5 to 0 °C, 15 minutes drip | 30% NaNO2 aqueous solution | Monitoring endpoint with starch potassium iodide test |

| 5 | Neutralization and crystallization | Below 0 °C, 45 minutes stirring | Sodium hydroxide and vat powder aqueous solution | Formation of hydrochloride salt and precipitation |

This method emphasizes careful temperature control during diazotization and neutralization to ensure high purity and yield of the hydrochloride salt.

Reaction Parameters and Optimization

The reaction parameters for the catalytic hydrogenation step were varied in the patent to optimize yield and reaction time:

| Parameter | Range Explored | Optimal Condition |

|---|---|---|

| Temperature | 70 °C to 110 °C | 85 °C |

| Hydrogen Pressure | 0.1 MPa to 1.0 MPa | 0.6 MPa |

| Reaction Time | 2 to 4 hours | 3 hours |

| Catalyst Moisture Content | 0.7% to 2% | 1% |

The optimized conditions (85 °C, 0.6 MPa H2, 3 hours) provided efficient reduction with minimal by-products, facilitating downstream processing.

Analytical Monitoring

- Endpoint determination during diazotization was performed using a starch potassium iodide test, where the appearance of blue color indicates the presence of excess nitrite, signaling reaction completion.

- pH monitoring ensured the reaction mixture remained below pH 1 during diazotization, critical for maintaining diazonium salt stability.

- Filtration and crystallization steps were conducted under cooling to enhance purity and yield of the final hydrochloride salt.

Alternative Synthetic Routes and Related Compounds

While direct synthesis methods for this compound are limited in publicly available literature, related sulfonamide derivatives have been synthesized via:

- Reductive amination of sulfonamide intermediates.

- Coupling reactions involving sulfonyl chlorides and amines.

- Use of hydrazine hydrate and nickel catalysts for nitro group reduction in related systems.

These methods suggest potential alternative approaches for sulfonamide synthesis but require adaptation for the specific target compound.

Summary Table of Preparation Method

| Step No. | Process | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Nitro-N-methylbenzenesulfonamide, active nickel, ethanol | 85 °C, 0.6 MPa H2, 3 h | Reduction of nitro to amino | Amino-N-methylbenzenesulfonamide |

| 2 | Catalyst removal | Filtration | Room temp | Remove catalyst | Clear filtrate |

| 3 | Acidification | HCl aqueous | -5 °C, pH < 1 | Prepare for diazotization | Acidified solution |

| 4 | Diazotization | NaNO2 aqueous | -5 to 0 °C, 15 min drip | Formation of diazonium salt | Reaction monitored by starch KI test |

| 5 | Neutralization and crystallization | NaOH, vat powder | < 0 °C, 45 min stirring | Precipitate hydrochloride salt | Pure this compound |

Analyse Des Réactions Chimiques

Base-Induced Desulfonylation Reactions

The sulfonamide group undergoes cleavage under strongly basic conditions. Key findings from mechanistic studies include:

Reaction Conditions

| Reagent System | Solvent | Temperature | Yield | Inhibitors Observed |

|---|---|---|---|---|

| KOtBu (2.0 equiv) | DMSO | 25°C | 74–89% | TEMPO, 1,1-diphenylethylene |

-

Mechanism :

-

Deprotonation of the sulfonamide group generates a sulfonamide anion, initiating radical-based N–S bond cleavage (Scheme 1) .

-

Radical intermediates form during the reaction, as evidenced by partial inhibition with TEMPO .

-

Thermodynamic control favors rearomatization of intermediates, driving the reaction forward .

-

Products :

-

Primary : 3-aminobenzenesulfonic acid and methylamine derivatives.

-

Byproducts : Ethane (minor pathway via C–C reductive elimination under specific conditions) .

Organometallic Reductive Elimination

In platinum(IV) complexes, the sulfonamide acts as a ligand, enabling unique reactivity:

Reaction Pathways

| Conditions | Major Pathway | Products Formed |

|---|---|---|

| Benzene-d6 | C–N reductive elimination | N-methylsulfonamides |

| Nitrobenzene-d5 | C–C reductive elimination | Ethane |

-

Key Observations :

Acid-Base Reactivity

The hydrochloride salt modulates solubility and reactivity:

-

Deprotonation : In aqueous NaOH, the aromatic amino group (pKa ~4–6) deprotonates, forming a free amine capable of nucleophilic substitution or acylation.

-

Solubility : Highly soluble in polar solvents (e.g., water, DMSO) but insoluble in nonpolar solvents like hexane .

Substitution Reactions (Theoretical)

While direct experimental data is limited, analogous sulfonamides undergo:

-

Amino Group Functionalization :

-

Alkylation : Reacts with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form N-alkyl derivatives.

-

Acylation : Acetic anhydride in pyridine yields acetamide derivatives.

-

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

PAMBS HCl has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at various concentrations .

1.2 Anticancer Research

Recent studies have investigated the compound's potential in cancer therapy. For instance, PAMBS HCl has been explored as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. In vitro experiments indicated that this compound could reduce cell migration in non-small cell lung carcinoma (NSCLC) cells by up to 90% compared to untreated controls, suggesting significant anti-metastatic potential .

1.3 Drug Delivery Systems

The compound is also being researched for its role in drug delivery systems. It can serve as a molecular carrier for organic macromolecules and drugs, particularly in light-activated polymer systems. This application is crucial for improving the efficacy of drug delivery methods and enhancing therapeutic outcomes .

Agricultural Applications

2.1 Growth Promotion in Livestock

PAMBS HCl has been utilized as an additive in animal feed to promote growth and improve feed efficiency. In controlled studies involving chickens, various concentrations of PAMBS HCl were tested, showing significant improvements in weight gain and feed conversion ratios compared to control groups . The results indicated that even low doses (0.025%) could yield benefits similar to higher concentrations.

Synthesis and Chemical Properties

The synthesis of 3-amino-N-methylbenzenesulfonamide hydrochloride involves several chemical reactions that can be optimized for industrial production. The compound can be synthesized from readily available precursors through processes that minimize costs and enhance yields .

| Synthesis Method | Yield | Cost Efficiency | Notes |

|---|---|---|---|

| Conventional Route | Moderate | High | Uses expensive reagents |

| Optimized Method | High | Low | Cost-effective with high yields |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of PAMBS HCl revealed that at a concentration of 0.1%, the compound significantly inhibited bacterial growth in vitro, demonstrating its potential as a new antibiotic agent.

Case Study 2: Cancer Therapy

In a preclinical trial involving NSCLC cell lines, treatment with PAMBS HCl resulted in decreased colony formation and increased apoptotic cell death, highlighting its potential use as an anticancer agent.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, interfering with their activity and modulating biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparison with structurally related compounds:

Pharmacological Profiles

- Enzyme Inhibition: The quinoline-substituted derivative (C₁₅H₁₃N₃O₂S) exhibits potent CA I/II inhibition (Ki = 8–15 nM), outperforming 3-amino-N-methylbenzenesulfonamide hydrochloride, which lacks the extended aromatic system required for optimal CA binding . this compound itself is a precursor in Rac1 inhibitor synthesis (e.g., compound 4h), showing IC₅₀ values <1 µM in non-small cell lung cancer models .

- Solubility and Stability: Hydrochloride salts (e.g., 3-amino-N-methylbenzenesulfonamide HCl) generally exhibit higher aqueous solubility than non-ionic analogues like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide, which is lipophilic due to the methoxy and chloro groups .

Activité Biologique

3-Amino-N-methylbenzenesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has been the subject of various studies due to its biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymatic activities and modulate cellular pathways. Key findings include:

- Inhibition of Carbonic Anhydrase : This compound has been shown to inhibit several isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, which are overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, as targeting these isoforms could reduce tumor growth and metastasis .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, it has been reported to activate caspases, which are crucial for the apoptotic pathway, leading to cell death in malignant cells .

Biological Activity Summary

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be significantly low, indicating potent anticancer properties .

- Inhibition Studies : Research involving the synthesis of derivatives showed that modifications to the sulfonamide structure can enhance its inhibitory potency against carbonic anhydrases. This highlights the potential for developing more effective anticancer agents based on this scaffold .

- Antimicrobial Properties : While primarily studied for its anticancer effects, this compound also exhibits antimicrobial activity. It has shown effectiveness against Candida species and some bacterial strains, although its antibacterial activity is generally weaker compared to its antifungal properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-methylbenzenesulfonamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting 3-aminobenzenesulfonyl chloride with methylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 methylamine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield (reported 65–78% in analogous syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (>98% purity threshold, C18 column, acetonitrile/water mobile phase) .

- FT-IR to confirm sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amine (-NH₂) peaks (~3300 cm⁻¹) .

- ¹H/¹³C NMR to verify methylamine integration (δ ~2.8 ppm for -N-CH₃) and aromatic proton environments .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The hydrochloride salt enhances stability, but degradation risks include:

- Hydrolysis : Susceptible in aqueous acidic/basic conditions, forming 3-aminobenzenesulfonic acid and methylamine. Store in anhydrous environments (<5% humidity) .

- Thermal Decomposition : DSC/TGA data (analogous compounds) show stability up to ~150°C; store at 2–8°C in amber glass to prevent photodegradation .

Q. What biological mechanisms are hypothesized for sulfonamide derivatives like this compound?

- Methodological Answer : Sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase, dihydropteroate synthase) via competitive binding to active sites . For mechanistic validation:

- Perform enzyme kinetics assays (e.g., Michaelis-Menten with varying substrate concentrations).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield disparities often arise from:

- Reagent quality : Use freshly distilled methylamine to prevent amine oxidation.

- Solvent choice : Dichloromethane vs. THF may alter reaction rates (e.g., THF increases polarity, accelerating substitution).

- Analytical calibration : Validate HPLC/MS against a certified reference standard .

Q. What strategies are recommended for designing 3-amino-N-methylbenzenesulfonamide derivatives with enhanced enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene para-position to increase electrophilicity and binding .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with target enzymes. Validate with X-ray crystallography (e.g., PDB-deposited enzyme structures) .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS to identify hydrolytic products (e.g., sulfonic acid derivatives) .

- Oxidative stress testing : Use H₂O₂ or cytochrome P450 mimics to simulate metabolic breakdown .

Q. What advanced analytical methods can quantify trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.